molecular formula C17H20N2O4S B2411355 N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 2034616-99-2

N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2411355
CAS RN: 2034616-99-2
M. Wt: 348.42
InChI Key: JUJQRIYIXSVJQS-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide, also known as CPPS, is a chemical compound that has been widely studied for its potential use as a drug for various diseases. CPPS belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects on the human body.

Scientific Research Applications

COX-2 Inhibitors and Anticancer Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide derivatives are being investigated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. For instance, derivatives such as JTE-522 have shown potent and selective inhibition of COX-2, leading to their clinical trials for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002). Additionally, these compounds are being explored for their anticancer properties. KCN1, a derivative, exhibited significant in vitro and in vivo anticancer activity against pancreatic cancer cells and tumors in xenograft models (Wang et al., 2012).

Antibacterial and Antifungal Activities

Compounds with the N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide structure have been synthesized and evaluated for their antibacterial and antifungal activities. For example, certain derivatives showed effective inhibitory activity against various Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents for infectious diseases (Abbasi et al., 2017).

Molecular Dynamics and Computational Studies

These sulfonamide derivatives have been subjects of computational studies to understand their structural and electronic properties. For instance, a study on a newly synthesized sulfonamide molecule, NDMPMBS, derived from 2,5-dimethyl-4-nitroaniline, provided insights into its molecular structure and interaction characteristics (Murthy et al., 2018). Such studies are crucial for designing more effective and specific drugs.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-15-5-6-16(23-2)17(8-15)24(20,21)19-10-12-7-14(11-18-9-12)13-3-4-13/h5-9,11,13,19H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJQRIYIXSVJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

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